molecular formula C17H26ClNO2 B4408035 1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride

1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4408035
M. Wt: 311.8 g/mol
InChI Key: FTFXMGPJUQXUKA-UHFFFAOYSA-N
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Description

1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride is a synthetic organic compound that features a piperidine ring, a phenyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride typically involves multiple steps. One common route includes the alkylation of 3-methylpiperidine with 3-chloropropanol to form 3-(3-methyl-1-piperidinyl)propanol. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the target compound. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets within proteins, while the ethanone moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 3-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride
  • 1-Acetyl-3-methylpiperidine

Comparison: 1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-[2-[3-(3-methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-14-7-5-10-18(13-14)11-6-12-20-17-9-4-3-8-16(17)15(2)19;/h3-4,8-9,14H,5-7,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFXMGPJUQXUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC=C2C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride
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1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride
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1-[2-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]ethanone;hydrochloride

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